molecular formula C14H15N3O3 B280396 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide

カタログ番号 B280396
分子量: 273.29 g/mol
InChIキー: LWGIAOQDSXDPMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as GSK-3β inhibitor, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and antidiabetic effects.

作用機序

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide is primarily through the inhibition of glycogen synthase kinase-3β (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamideβ). N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamideβ is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamideβ has been shown to have a wide range of biological effects, including anti-inflammatory, neuroprotective, and antidiabetic effects.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide has been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.

実験室実験の利点と制限

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to selectively inhibit N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamideβ without affecting other kinases. This allows researchers to study the specific effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamideβ inhibition without confounding factors. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the potential use of this compound in the treatment of cancer. It has been shown to have antiproliferative effects in various cancer cell lines, and further research is needed to determine its potential as a cancer therapeutic. Another area of interest is the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic. Finally, there is potential for the development of new analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide with improved solubility and other properties that could make them more suitable for use in experimental settings.

合成法

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing this compound is the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with 1-ethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and antidiabetic effects. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

特性

分子式

C14H15N3O3

分子量

273.29 g/mol

IUPAC名

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-2-17-9-10(8-15-17)14(18)16-11-3-4-12-13(7-11)20-6-5-19-12/h3-4,7-9H,2,5-6H2,1H3,(H,16,18)

InChIキー

LWGIAOQDSXDPMY-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=CC3=C(C=C2)OCCO3

正規SMILES

CCN1C=C(C=N1)C(=O)NC2=CC3=C(C=C2)OCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。